molecular formula C8H13NO2 B12825177 (1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

(1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B12825177
M. Wt: 155.19 g/mol
InChI Key: SSKYNJZREFFALT-HSUXUTPPSA-N
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Description

(1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound featuring a unique azabicyclohexane structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. Its rigid structure and functional groups make it a valuable scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a 1,5-diene, through a [2+2] cycloaddition reaction.

    Functional Group Modification: Subsequent steps involve the introduction of the carboxylic acid group and the dimethyl substitution at the 6-position. This can be achieved through various organic transformations, including oxidation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hyd

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-8(2)4-3-9-6(5(4)8)7(10)11/h4-6,9H,3H2,1-2H3,(H,10,11)/t4-,5-,6-/m1/s1

InChI Key

SSKYNJZREFFALT-HSUXUTPPSA-N

Isomeric SMILES

CC1([C@H]2[C@@H]1[C@@H](NC2)C(=O)O)C

Canonical SMILES

CC1(C2C1C(NC2)C(=O)O)C

Origin of Product

United States

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